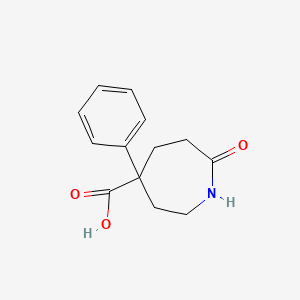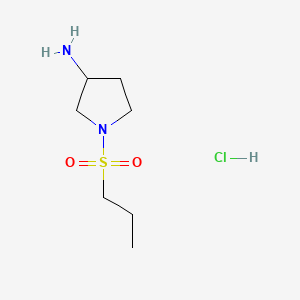
1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride involves several steps. One common method includes the reaction of pyrrolidine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the propylsulfonyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or ion channels, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Propylsulfonyl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A lactam derivative with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Known for its anticonvulsant and anti-inflammatory effects.
Prolinol: A pyrrolidine derivative used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C7H17ClN2O2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-propylsulfonylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-4-3-7(8)6-9;/h7H,2-6,8H2,1H3;1H |
InChI Key |
XCGSNYMJHQOBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


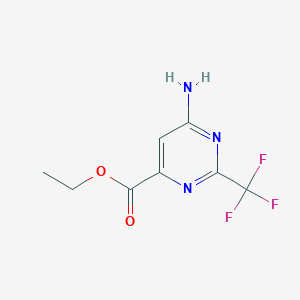
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)



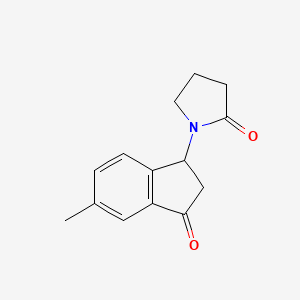
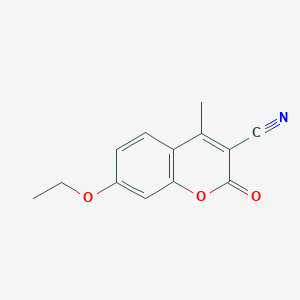

![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)

